molecular formula C16H20N4 B12230602 5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12230602
M. Wt: 268.36 g/mol
InChI Key: BFNNSRKSAMPMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

5-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4/c1-13-11-17-16(18-12-13)20-9-7-19(8-10-20)15-6-4-3-5-14(15)2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

BFNNSRKSAMPMCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)C

Origin of Product

United States

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